2-Methyl-3-(methylsulfanyl)propan-1-ol
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Overview
Description
2-Methyl-3-(methylsulfanyl)propan-1-ol is an organic compound with the molecular formula C5H12OS. It is also known by other names such as 1-Propanol, 2-methyl-3-(methylthio)- and 3-Mercapto-2-methylpropanol . This compound is characterized by the presence of a hydroxyl group (-OH) and a methylsulfanyl group (-SCH3) attached to a propane backbone. It is a colorless liquid with a distinct odor and is used in various chemical applications.
Mechanism of Action
Target of Action
2-Methyl-3-(methylsulfanyl)propan-1-ol, also known as 3-Methylthiopropanol , is primarily used as a flavoring agent in food products. Its primary targets are the olfactory receptors, which are responsible for the sense of smell .
Mode of Action
This compound interacts with its targets by binding to the olfactory receptors in the nasal epithelium. This binding triggers a signal transduction pathway that leads to the perception of a specific smell, which can be described as having a strong onion or meaty odor .
Biochemical Pathways
The affected pathway is the olfactory signal transduction pathway. When this compound binds to the olfactory receptors, it activates a G-protein coupled receptor pathway. This leads to the production of cAMP, which opens ion channels and generates an electrical signal that is transmitted to the brain. The brain interprets this signal as a specific smell .
Pharmacokinetics
It is expected to be metabolized primarily in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action result in the perception of a specific smell. This can enhance the flavor of food products, contributing to the overall sensory experience of eating .
Action Environment
Environmental factors such as temperature and pH can influence the compound’s action, efficacy, and stability. For instance, high temperatures may increase the volatility of the compound, enhancing its aroma. Extreme conditions could also lead to degradation of the compound, reducing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(methylsulfanyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-chloropropanol with sodium methylthiolate. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(methylsulfanyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Methyl-3-(methylsulfanyl)propanal or 2-Methyl-3-(methylsulfanyl)propanoic acid.
Reduction: 2-Methyl-3-(methylsulfanyl)propanethiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-(methylsulfanyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Comparison with Similar Compounds
Similar Compounds
Isobutanol (2-Methylpropan-1-ol): Similar in structure but lacks the methylsulfanyl group.
3-Mercapto-2-methylpropanol: Similar but with a thiol group instead of a hydroxyl group.
Uniqueness
2-Methyl-3-(methylsulfanyl)propan-1-ol is unique due to the presence of both a hydroxyl and a methylsulfanyl group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
2-methyl-3-methylsulfanylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(3-6)4-7-2/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVHEVOGMWMRLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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